molecular formula C14H18BrN3OSi B2426827 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1788041-63-3

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B2426827
CAS No.: 1788041-63-3
M. Wt: 352.307
InChI Key: DVBYYIKHTKWJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1788041-63-3) is a high-purity chemical intermediate designed for professional research and industrial applications. This SEM-protected 7-azaindole derivative is a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors. The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in drug discovery, serving as a bioisostere for purines and a key component in compounds targeting various disease pathways . The bromo and cyano functional groups on the core structure make this compound a versatile intermediate for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, and other transformations to explore structure-activity relationships (SAR) . This compound is specifically valuable in the synthesis of targeted protein degraders (PROTACs) and as a precursor for novel therapeutic agents. Research highlights the critical role of related SEM-protected pyrrolopyridines in constructing complex molecules evaluated as Janus Kinase (JAK) inhibitors and Colony Stimulated Factor 1 Receptor (CSF1R) tyrosine kinase inhibitors, following the structural motifs of established drugs like pexidartinib . The trimethylsilylethoxymethyl (SEM) protecting group enhances the compound's stability during synthetic sequences and can be removed under specific acidic conditions . This product is For Research Use Only and is strictly intended for professional manufacturing, research laboratories, and industrial applications. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

3-bromo-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3OSi/c1-20(2,3)5-4-19-10-18-9-13(15)12-6-11(7-16)8-17-14(12)18/h6,8-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBYYIKHTKWJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C1N=CC(=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multiple steps, starting from commercially available precursorsThe final step often involves the formation of the carbonitrile group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile exhibits potential antimicrobial properties. This suggests its use in developing new antimicrobial agents, particularly in light of increasing antibiotic resistance.

Anticancer Properties

Research has shown that this compound may possess anticancer activity. Its mechanism of action likely involves interactions with specific enzymes and receptors, influencing biological pathways related to cell proliferation and apoptosis. This makes it a candidate for further investigation in cancer therapeutics.

Enzyme Modulation

The compound's ability to modulate enzyme activity is noteworthy. Studies reveal that it can influence receptor signaling pathways, which could have implications in various therapeutic contexts, including treatments for metabolic disorders and cancers.

Case Studies and Research Findings

Recent studies have explored the compound's interactions with various molecular targets. For instance:

  • Inhibition Studies : A study demonstrated that analogs derived from this compound exhibited low nanomolar inhibitory activities against specific enzymes like purine nucleoside phosphorylase (PNP), indicating its potential as a therapeutic agent against T-cell malignancies .
  • Structural Investigations : Crystallographic studies have provided insights into how this compound binds to target proteins, revealing its potential as a lead compound for drug design .
  • Synthesis Innovations : Advances in synthetic methodologies have allowed for the efficient production of this compound and its analogs, facilitating further research into their biological properties .

Mechanism of Action

The mechanism of action of 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the trimethylsilyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to its specific structural features, including the pyrrolo[2,3-b]pyridine core and the presence of both a bromine atom and a trimethylsilyl group.

Biological Activity

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is C14H18BrN3OSiC_{14}H_{18}BrN_3OSi, with a molecular weight of approximately 352.30 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity in various contexts.

Mechanisms of Biological Activity

Enzyme Inhibition : The compound is hypothesized to act as an enzyme inhibitor by binding to specific active sites on target proteins. This interaction can prevent substrate binding and alter enzymatic activity, which is crucial for therapeutic interventions in diseases where enzyme activity is dysregulated.

Protein-Ligand Interactions : The presence of the trimethylsilyl group enhances lipophilicity, facilitating interactions with hydrophobic pockets in proteins. This property may improve the compound's ability to penetrate cell membranes and exert its effects intracellularly.

Antiviral Activity

Research indicates that compounds similar to 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile show promising antiviral properties. For instance, derivatives have demonstrated significant inhibition against various viruses, including:

CompoundVirus TypeEC50 (µM)Reference
Molecule 28HCV6.7
Molecule 32HIV-13.98
Molecule 31TMV58.7

These studies suggest that the compound may share similar antiviral mechanisms with other heterocyclic compounds.

Case Studies

  • Inhibition of PD-L1 Interaction : A study highlighted that related compounds effectively inhibited the interaction between PD-L1 and PD-1, a critical pathway in cancer immunotherapy. For example, certain derivatives showed over 90% inhibition at concentrations around 100 nM in splenocyte assays .
  • Anticancer Activity : In vitro assays have indicated that the compound can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The detailed mechanisms remain under investigation, but preliminary results are promising for its application in cancer treatment.

Research Findings

Recent studies have focused on optimizing the synthesis and biological evaluation of this compound:

  • Synthesis : The synthesis typically involves bromination followed by the introduction of the trimethylsilyl group using reagents like N-bromosuccinimide (NBS) and trimethylsilyl chloride under controlled conditions .
  • Biological Testing : High-throughput screening methods have been employed to evaluate the biological activity against various targets, including enzyme assays and cell viability tests.

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